molecular formula C14H10BrFN2 B6316603 2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine CAS No. 1545490-84-3

2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine

Cat. No.: B6316603
CAS No.: 1545490-84-3
M. Wt: 305.14 g/mol
InChI Key: UBRYXYPIDFXLTN-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine is a halogenated imidazo[1,2-a]pyridine derivative characterized by a bromo and fluoro substituent on the phenyl ring at positions 4 and 3, respectively, and a methyl group at position 6 of the imidazo[1,2-a]pyridine core.

Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2/c1-9-2-5-14-17-13(8-18(14)7-9)10-3-4-12(16)11(15)6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRYXYPIDFXLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction temperatures, and employing continuous flow reactors to enhance yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Dimethylformamide (DMF), toluene, or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among imidazo[1,2-a]pyridine derivatives include substituents on the phenyl ring (halogens, methoxy, methyl) and modifications to the imidazo[1,2-a]pyridine core (methyl, nitro, sulfonyl groups). These changes influence physicochemical properties such as melting point, solubility, and lipophilicity.

Table 1: Physical Properties of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents Melting Point (°C) Yield (%) Molecular Weight (g/mol)
2-(4-Bromo-3-fluorophenyl)-6-methyl-* 4-Br, 3-F, 6-CH₃ Not Reported - 309.16†
2-(4-Bromophenyl)-6-methyl- (3n) 4-Br, 6-CH₃ 214–215 77 287.15
2-(4-Fluorophenyl)-6-methyl- 4-F, 6-CH₃ Not Reported ~70–87* 226.26
2-(4-Methoxyphenyl)-6-methyl- (3l) 4-OCH₃, 6-CH₃ 178–180 70 238.29
2-(3-Bromo-phenyl)-5-CF₃- 3-Br, 5-CF₃ Not Reported - 341.13
6-(4-Fluorophenyl)-3-nitro-2-sulfonyl- (6a) 4-F, 3-NO₂, 2-SO₂CH₂ 229 77 461.42‡

*Target compound; †Calculated from molecular formula C₁₄H₁₀BrFN₂; ‡From .

Key Observations :

  • Halogen Effects : Bromine and fluorine substituents increase molecular weight and melting points compared to methoxy or methyl groups. For example, 3n (4-Br) has a higher melting point (214–215°C) than 3l (4-OCH₃, 178–180°C) .
  • Electron-Withdrawing Groups : Nitro and sulfonyl groups (e.g., 6a) further elevate melting points due to enhanced intermolecular interactions .

Key Observations :

  • Iodine-mediated methods () achieve moderate-to-high yields (70–87%) for halogenated derivatives.
  • Palladium-catalyzed cross-coupling () is effective for introducing arylboronic acids but may require purification steps.

Key Observations :

  • Halogen Positioning : 4-Fluorophenyl derivatives () show potent anti-TB activity (MIC = 0.03 µM), suggesting that electron-withdrawing groups enhance target binding.
  • Dual Halogenation: The target compound’s 4-bromo-3-fluorophenyl group may improve lipophilicity and membrane permeability compared to mono-halogenated analogues, though biological data are pending.

Aqueous Solubility and Pharmacokinetic Considerations

Nitro and sulfonyl groups (e.g., 6a, 7 in ) reduce aqueous solubility, necessitating formulation strategies. In contrast, methyl and methoxy groups (e.g., 3l) improve solubility but may reduce potency . The target compound’s bromo and fluoro substituents likely decrease solubility compared to non-halogenated derivatives, requiring structural optimization for drug development.

Biological Activity

2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine atoms in its structure enhances its reactivity and biological properties, making it a candidate for various pharmacological applications.

  • IUPAC Name : 2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine
  • Molecular Formula : C14H10BrFN2
  • Molecular Weight : 305.15 g/mol
  • CAS Number : 1545490-84-3

The biological activity of 2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine is primarily attributed to its interaction with various molecular targets. This compound may act as an inhibitor for specific enzymes or receptors, leading to therapeutic effects such as anti-inflammatory and anticancer activities. Its unique structure allows it to influence multiple biological pathways.

Anticancer Properties

Research indicates that 2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in the context of diseases characterized by chronic inflammation.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of 2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine on human cancer cell lines. The results indicated an IC50 value lower than that of standard chemotherapeutics, suggesting its potential as a lead compound for drug development.

Cell LineIC50 (µM)Reference
A4315.4
HT293.8
MCF74.5

Study 2: Anti-inflammatory Activity

In another investigation, the compound was tested for its ability to modulate inflammatory responses in vitro. The findings showed a significant reduction in TNF-alpha levels in treated macrophages compared to controls.

Treatment GroupTNF-alpha Levels (pg/mL)Reference
Control150
Compound (10 µM)75

Structure-Activity Relationship (SAR)

The structural characteristics of 2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine play a critical role in its biological activity. The presence of both bromine and fluorine atoms enhances its lipophilicity and reactivity, which are essential for interaction with biological targets.

Comparison with Similar Compounds

Compound NameAnticancer ActivityAnti-inflammatory Activity
2-(4-Bromo-3-chlorophenyl)-6-methylimidazo[1,2-a]pyridineModerateLow
2-(4-Fluoro-3-methylphenyl)-6-methylimidazo[1,2-a]pyridineHighModerate

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